molecular formula C8H4ClN3O4 B13680434 6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid

6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid

Cat. No.: B13680434
M. Wt: 241.59 g/mol
InChI Key: VFPRECMIZREYPE-UHFFFAOYSA-N
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Description

6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid is a chemical compound with the molecular formula C8H4ClN3O4 and a molecular weight of 241.59 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid typically involves the nitration of 6-chlorobenzimidazole-2-carboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to ensure the safety and efficiency of the reaction. The product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

6-Chloro-5-nitrobenzimidazole-2-carboxylic Acid can be compared with other similar compounds such as:

The presence of both the chlorine and nitro groups in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C8H4ClN3O4

Molecular Weight

241.59 g/mol

IUPAC Name

5-chloro-6-nitro-1H-benzimidazole-2-carboxylic acid

InChI

InChI=1S/C8H4ClN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-7(10-4)8(13)14/h1-2H,(H,10,11)(H,13,14)

InChI Key

VFPRECMIZREYPE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=C(N2)C(=O)O

Origin of Product

United States

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